molecular formula C11H12N2O3 B7473119 N-(1,3-benzoxazol-2-yl)-2-methoxy-N-methylacetamide

N-(1,3-benzoxazol-2-yl)-2-methoxy-N-methylacetamide

Cat. No. B7473119
M. Wt: 220.22 g/mol
InChI Key: OBXXPPITTFFMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzoxazol-2-yl)-2-methoxy-N-methylacetamide, commonly known as BMA-10, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMA-10 belongs to the family of benzoxazole derivatives, which have shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of BMA-10 is not fully understood. However, it is believed to act on the serotonin and dopamine systems in the brain. BMA-10 has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BMA-10 has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuroplasticity and the growth of new neurons. BMA-10 has also been shown to decrease the levels of pro-inflammatory cytokines, which are associated with various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of BMA-10 is its high potency and selectivity. It has been shown to have minimal side effects and toxicity in various animal studies. However, one of the limitations of BMA-10 is its poor solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of BMA-10. One potential direction is to study its potential as a treatment for other neurological disorders, such as multiple sclerosis and Huntington's disease. Another potential direction is to investigate the potential of BMA-10 in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs). Additionally, further studies are needed to fully understand the mechanism of action of BMA-10 and its potential therapeutic applications.
Conclusion:
BMA-10 is a promising chemical compound that has shown potential in various scientific studies. Its high potency and selectivity, coupled with its minimal side effects and toxicity, make it an attractive candidate for further research. While there are still limitations to its use in certain experimental settings, the future directions for the study of BMA-10 are numerous, and it holds great potential as a treatment for various neurological disorders.

Synthesis Methods

The synthesis of BMA-10 involves the reaction between 2-amino-5-methoxybenzoic acid and N-methylacetamide in the presence of a dehydrating agent. The resulting product is then purified through recrystallization. The purity and yield of BMA-10 can be improved through various modifications of the synthesis method.

Scientific Research Applications

BMA-10 has been studied extensively for its potential therapeutic applications. It has shown promising results in various scientific studies, including its potential as an antidepressant, anxiolytic, and antipsychotic agent. BMA-10 has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(1,3-benzoxazol-2-yl)-2-methoxy-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-13(10(14)7-15-2)11-12-8-5-3-4-6-9(8)16-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXXPPITTFFMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2O1)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzoxazol-2-yl)-2-methoxy-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.